![molecular formula C24H27FN6O2S B2521322 4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189939-06-7](/img/structure/B2521322.png)
4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H27FN6O2S and its molecular weight is 482.58. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic and Hybrid Solar Cells
The incorporation of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives has significantly impacted organic solar cell (OSC) technology. DTP-based materials enhance key parameters such as open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) in OSCs . Researchers have explored various DTP units, including N-alkyl DTP, N-acyl DTP, pyrrolo[3,2-d:4,5-d′]bisthiazole (PBTz), and their derivatives. These compounds serve as building blocks for efficient photovoltaic materials.
Biological Activities
Pyrazolines, including derivatives like our compound, exhibit diverse biological and pharmacological activities. Some of these include:
- Antibacterial: Pyrazolines have demonstrated antibacterial properties against various pathogens .
- Antifungal: Certain pyrazolines exhibit antifungal effects .
- Antioxidant: These compounds combat oxidative stress by neutralizing free radicals and reactive oxygen species (ROS) .
- Anti-inflammatory: Pyrazolines may help modulate inflammatory responses .
- Antidepressant: Some derivatives show potential as antidepressants .
- Antiparasitic: Pyrazolines have been investigated for their antiparasitic activity .
Benzofuran Derivatives
Benzofuran derivatives, which share structural similarities with our compound, also possess significant biological activities. These include anti-tumor, antibacterial, anti-inflammatory, and anti-oxidative effects . Notably, some benzofurans have potential therapeutic applications in Alzheimer’s disease (AD) and cancer treatment.
Neurotoxic Potential
Our compound’s neurotoxicity has been studied in rainbow trout alevins. Researchers evaluated its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE inhibition affects nerve transmission, behavior, and survival in both vertebrates and invertebrates .
Anti-Tubercular Activity
While not directly related to our compound, research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed potential anti-tubercular activity .
Antimicrobial Properties
Certain imidazole-containing compounds, similar to our compound, exhibit good antimicrobial potential .
properties
IUPAC Name |
8-butyl-12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6O2S/c1-2-3-11-30-23(33)22-19(10-16-34-22)31-20(26-27-24(30)31)8-9-21(32)29-14-12-28(13-15-29)18-7-5-4-6-17(18)25/h4-7,10,16H,2-3,8-9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZUBJUUABFJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.